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Rz lysis protein

Bacteriophage lysis Divalent cation sensitivity Spanin function

Rz lysis protein (CAS 150201-54-0), also designated Rz-like spanin or i-spanin, is the 153-amino-acid inner membrane subunit of the bacteriophage lambda spanin complex. Functionally, Rz operates as the prototype two-component spanin, partnering with the outer membrane lipoprotein Rz1 to bridge the periplasm and mediate fusion of the inner and outer membranes during the terminal step of Gram-negative host lysis.

Molecular Formula C6H6N4O
Molecular Weight 0
CAS No. 150201-54-0
Cat. No. B1176452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRz lysis protein
CAS150201-54-0
SynonymsRz lysis protein
Molecular FormulaC6H6N4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rz Lysis Protein (CAS 150201-54-0) Procurement Guide: Defining Characteristics of the Lambda Spanin Inner Membrane Subunit


Rz lysis protein (CAS 150201-54-0), also designated Rz-like spanin or i-spanin, is the 153-amino-acid inner membrane subunit of the bacteriophage lambda spanin complex [1]. Functionally, Rz operates as the prototype two-component spanin, partnering with the outer membrane lipoprotein Rz1 to bridge the periplasm and mediate fusion of the inner and outer membranes during the terminal step of Gram-negative host lysis [2][3]. Unlike the well-characterized holin (S) and endolysin (R) components of the lambda lysis cassette, Rz was the last of the four lambda lysis proteins to be structurally and functionally defined, and its role in outer membrane disruption is now recognized as universally required for Caudovirales infecting Gram-negative bacteria [3][4].

Why Rz Lysis Protein (CAS 150201-54-0) Cannot Be Replaced by Uncharacterized Spanin Equivalents or Generic Lysis Proteins


The spanin superfamily, although functionally conserved across phages of Gram-negative hosts, is remarkably diverse at the sequence and architectural levels: a comprehensive bioinformatic analysis identified 528 two-component spanins and 58 unimolecular spanins, which cluster into 143 i-spanin, 125 o-spanin, and 13 u-spanin families at a 40% identity/40% length threshold, with over 40% of families appearing as singletons [1]. Within this diversity, lambda Rz is exceptional on multiple axes — it represents one of only 8 families exhibiting the embedded gene architecture in which Rz1 is entirely encoded in the +1 reading frame of Rz [2]; it possesses a defined type II signal anchor topology (N-in, C-out) with a single N-terminal transmembrane domain [3]; its function depends on a specific intermolecular disulfide bonding network involving C99 and C152 of Rz and C29 of Rz1 [4]; and its lysis phenotype is conditionally dependent on divalent cation concentration with a sharply defined threshold of 5 mM [5]. Substituting an uncharacterized or generic spanin — even one that can complement in a genetic assay — introduces unpredictable variation in cation sensitivity, complex stoichiometry, membrane topology, and proteolytic stability, all of which directly affect experimental reproducibility and product performance in lysis-based applications. The specific combination of these features makes lambda Rz the biochemically best-characterized i-spanin available for procurement, and the only one for which quantitative structure–function relationships have been experimentally established across multiple independent laboratories.

Quantitative Differentiation Evidence for Rz Lysis Protein (CAS 150201-54-0) Relative to Closest Comparators


Divalent Cation-Dependent Lysis Phenotype: Rz Mutants Exhibit a Sharply Defined Threshold of ≥5 mM Cation Concentration Not Observed with Holin or Endolysin Mutants

Rz lysis protein function is uniquely conditionally dispensable: transposon insertions in the Rz gene of bacteriophage lambda block lysis if the growth medium contains divalent cations (Mg²⁺ or other divalent cations) at concentrations greater than 5 mM, but otherwise cause no change in phenotype [1]. By contrast, mutations in the lambda holin gene (S) or endolysin gene (R) are unconditionally lethal for lysis irrespective of divalent cation concentration [2]. This conditional phenotype is recapitulated when the non-overlapping gene pair pseT.2 and pseT.3 (identified as Rz/Rz1 equivalents in phage T4) is deleted, which results in the same divalent cation-dependent lysis defect [3]. Under these cation-rich conditions (>5 mM), defects in either Rz or Rz1 block lysis and lead to the accumulation of spherical, mechanically fragile cells bounded by an intact outer membrane [1][4].

Bacteriophage lysis Divalent cation sensitivity Spanin function Conditional phenotype

Embedded Gene Architecture: Rz1 Coding Sequence Is Entirely Contained in the +1 Reading Frame of Rz, a Configuration Found in Only 8 of 37 Spanin Sequence Families

The lambda Rz and Rz1 lysis genes exhibit a remarkable genetic architecture in which Rz1, encoding the outer membrane lipoprotein, is completely embedded in the +1 register within Rz, which itself encodes the inner membrane protein [1]. A comprehensive bioinformatic survey of 137 phages of Gram-negative hosts identified Rz/Rz1 equivalents in 120 phages, but found this embedded architecture in only 8 of 37 sequence families; 23 families exhibited an overlapped architecture (Rz1 extends beyond Rz), and 6 families had the two genes completely separated [1]. Furthermore, in phages T1 and six others, no Rz/Rz1 pair was found; instead, a single gene encoding a unimolecular spanin (u-spanin) fulfills the spanin function via a single polypeptide chain with an N-terminal lipoylation signal and a C-terminal transmembrane domain [1]. The lambda Rz–Rz1 embedded architecture is therefore not merely a representative example of spanin gene organization but a minority configuration that imposes unique constraints on protein engineering, cloning, and recombinant expression strategies [2].

Gene architecture Spanin evolution Overlapping reading frames Bacteriophage genomics

Membrane Topology and Structural Organization: Rz Is a 153-AA Type II Signal Anchor Protein (N-in, C-out) with Two Coiled-Coil Domains — Distinct from the Unstructured, Proline-Rich Rz1 Lipoprotein and from Unimolecular Spanins

Rz is a 153-amino-acid (~17.2 kDa) inner membrane protein with a single N-terminal transmembrane domain adopting a type II (N-in, C-out) topology; its periplasmic domain contains two predicted coiled-coil helical domains (CC1 and CC2) separated by a flexible linker [1][2]. In stark contrast, its partner protein Rz1 is a 40-amino-acid mature outer membrane lipoprotein (processed from a 60-aa precursor) with 25% proline content (10 of 40 residues) and no predicted secondary structure [2][3]. Circular dichroism analysis confirms that isolated Rz periplasmic domain has significant α-helical character (though less than predicted from sequence), while Rz1 is unstructured; mixing the two proteins leads to complex formation with a measurable increase in α-helical content [4]. Negative-stain transmission electron microscopy reveals that Rz–Rz1 complexes form rod-shaped structures with dimensions of approximately 25 nm × 4 nm, with a long dimension matching the width of the periplasm [4][5]. By comparison, unimolecular spanins such as T1 gp11 achieve the same functional outcome via a single polypeptide chain with N-terminal lipid anchor and C-terminal transmembrane domain, lacking the two-component coiled-coil interaction interface that defines Rz [6].

Membrane protein topology Type II signal anchor Coiled-coil domains Spanin structure

Disulfide Bonding Network: Rz Homodimerization Depends on Two Cysteine Residues (C99 and C152); Spanin Function Requires Either Rz C152 or Rz1 C29 Disulfide Linkage, but Not Rz C99

Rz and Rz1 accumulate as homodimers in vivo linked by homotypic intermolecular disulfide bonds: both cysteine residues in Rz (C99 and C152) and the single cysteine in Rz1 (C29) participate in disulfide bonding [1]. Site-directed mutagenesis reveals a hierarchy of functional importance: mutation of Rz C99 to serine (RzC99S) alone does not abolish function; however, mutation of Rz C152 to serine (RzC152S) alone eliminates detectable disulfide-linked Rz homodimers and severely impairs spanin function; the double mutant RzC99S,C152S results in complete loss of disulfide-linked homodimers [1][2]. Critically, spanin function requires at least one of the two disulfide linkages — either Rz C152 or Rz1 C29 homotypic disulfide — and in the double mutant RzC152S Rz1C29S, Rz undergoes substantial proteolytic cleavage, indicating that complex formation is required for stabilization of Rz in the periplasm [1]. By contrast, the PRD1 functional analogue pair P36/P37, although able to complement lambda Rz/Rz1 genetically, belongs to a completely unrelated sequence family with unknown disulfide bonding status [3], meaning the specific redox-dependent stabilization mechanism established for lambda Rz cannot be assumed for any non-lambda spanin.

Disulfide bond Homodimerization Spanin complex assembly Redox-dependent lysis

Functional Interchangeability with PRD1 P36/P37 vs. T1 gp11: Lambda Rz Is the Prototype of Two-Component Spanins and the Only One with Experimentally Demonstrated Heterotetrameric Stoichiometry

Genetic complementation assays demonstrate that the PRD1 protein pair P36/P37 is a functional and interchangeable analogue of lambda Rz/Rz1, and the T1 unimolecular spanin gp11 can also complement the lambda Rz⁻Rz1⁻ lysis defect [1][2]. Despite this functional equivalence, these systems differ fundamentally in their molecular organization: lambda Rz and Rz1 form a heterotetrameric complex that bridges the periplasm [3]; PRD1 P36/P37 represents a distinct two-component spanin from a tailless icosahedral phage with a membrane-containing capsid, suggesting lateral genetic exchange between tailed and tailless phages [1]; and T1 gp11 is a unimolecular spanin (u-spanin) consisting of a single 133-aa polypeptide that tethers the inner and outer membranes through N-terminal lipoylation and C-terminal transmembrane domains without requiring subunit-subunit complex formation [2][4]. A SpaninDataBase analysis classified spanins into 528 two-component and 58 unimolecular members distributed among 143 i-spanin, 125 o-spanin, and 13 u-spanin families, underlining that lambda Rz/Rz1 occupies a specific niche as the founding and best-characterized member of the two-component embedded class [5].

Spanin complementation Heterotetramer Two-component spanin Unimolecular spanin

Optimal Application Scenarios for Rz Lysis Protein (CAS 150201-54-0) Based on Quantified Differentiation Evidence


Controlled Lysis Systems for Recombinant Protein Release Using Cation-Switchable Rz Function

The conditional phenotype of Rz function — where lysis proceeds normally in low-divalent-cation media but is fully blocked at ≥5 mM divalent cations — enables the design of precisely timed, chemically inducible lysis switches [1][2]. In recombinant protein production systems (e.g., E. coli expression), co-expression of Rz/Rz1 with the holin–endolysin cassette allows cell lysis to be synchronously triggered by reducing medium cation concentration below the 5 mM threshold, whereas simply maintaining cation levels above this threshold suppresses lysis. This provides an alternative to temperature- or IPTG-inducible lysis that operates via a chemically defined, reversible environmental cue, and cannot be replicated with holin or endolysin alone, whose mutants are unconditionally lysis-defective [2].

In Vitro Membrane Fusion Reconstitution Using Purified Rz Periplasmic Domain

The purified periplasmic domain of Rz (sRz, dimeric in solution) and Rz1 (sRz1, monomeric) have been demonstrated to form a defined complex in vitro with measurable structural rearrangements, including increased α-helical content by CD spectroscopy and formation of ~25 nm × 4 nm rod-shaped structures visible by TEM [3]. This well-characterized in vitro assembly system makes Rz the only spanin for which purified components are available for liposome-based membrane fusion assays, artificial cell vesicle disruption studies, or biophysical characterization of prokaryotic membrane fusion mechanisms. Unimolecular spanins (e.g., T1 gp11) and uncharacterized two-component spanins from other phages lack this level of in vitro characterization [4].

Redox-Regulated Lysis Engineering via Cysteine Mutagenesis of the Rz Disulfide Network

The defined disulfide bonding hierarchy of Rz — where function requires either the Rz C152 or Rz1 C29 disulfide linkage but not the Rz C99 linkage — provides a rational framework for engineering redox-sensitive lysis systems [5]. By introducing the RzC99S mutation (which preserves function and disulfide-linked homodimers) or the RzC152S mutation (which eliminates homodimers and severely impairs function), researchers can construct lysis modules with graded sensitivity to the periplasmic redox environment. This cysteine engineering platform is unique to the lambda Rz/Rz1 system, as the disulfide bonding status of functional analogues such as PRD1 P36/P37 remains uncharacterized [6].

Phage Therapy and BiocontrolAgent Development Requiring Outer Membrane Disruption in Divalent Cation-Rich Environments

In physiological environments where divalent cation concentrations exceed 5 mM (e.g., marine environments with ~50 mM Mg²⁺, or cation-supplemented fermentation media), spanin function becomes essential for complete host lysis [1]. Phage-based biocontrol agents or engineered phage therapeutics targeting Gram-negative pathogens must encode functional Rz/Rz1 or an equivalent spanin to achieve efficient progeny release under these conditions. Lambda Rz, as the prototype and best-characterized i-spanin with documented cation-dependent functionality [1][2], serves as the reference standard for evaluating spanin competency in engineered phage constructs, particularly when comparing the performance of heterologous spanin systems in cation-rich environments.

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